molecular formula C14H13Cl2NO B1328273 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline CAS No. 946727-54-4

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline

Cat. No.: B1328273
CAS No.: 946727-54-4
M. Wt: 282.2 g/mol
InChI Key: XJTNQWXGZYMDIP-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a halogenated aniline derivative featuring a 4-chloro-3,5-dimethylphenoxy substituent at the 2-position of the aniline ring. Its structure combines electron-withdrawing chloro groups and methyl substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTNQWXGZYMDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline C₁₄H₁₂Cl₂N₂O 313.16 (calc.) 2-(4-Cl-3,5-Me₂-phenoxy), 3-Cl-aniline High lipophilicity due to chloro and methyl groups; potential herbicidal activity .
2-(4-Chloro-3,5-dimethylphenoxy)acetic Acid (602-UC) C₁₀H₁₁ClO₃ 214.6 4-Cl-3,5-Me₂-phenoxy, acetic acid Water-soluble synthetic auxin; promotes plant growth .
6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine C₁₃H₁₃ClN₂O 248.7 4-Cl-3,5-Me₂-phenoxy, pyridine-3-amine Pyridine ring enhances π-π interactions; used in heterocyclic synthesis .
3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 266.11 4-Cl-phenoxy, 3-Cl-aniline Simpler substitution pattern; lower steric hindrance .

Key Observations:

  • Lipophilicity : The target compound’s dual chloro and methyl groups increase hydrophobicity compared to 602-UC, which has a polar carboxylic acid group.
  • Solubility: 602-UC is soluble in organic solvents (e.g., DMSO, ethanol) and partially in aqueous buffers , whereas the aniline derivatives (e.g., pyridin-3-amine) show reduced water solubility due to the absence of ionizable groups.
  • Stability : Halogenated anilines are generally stable under inert conditions but may degrade under UV exposure or oxidative environments .
Herbicidal and Plant Growth Regulation
  • 602-UC : A synthetic auxin analog that mimics indole-3-acetic acid (IAA), promoting hypocotyl elongation in plants . Its activity relies on the carboxylic acid group for receptor binding.
  • Target Compound: The aniline core and lack of a carboxylic acid group suggest a different mode of action. However, derivatives with the 4-chloro-3,5-dimethylphenoxy group exhibit herbicidal activity, as seen in 1-[2-(4-chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole .

Biological Activity

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a synthetic compound with notable biological activity. Its structure, characterized by the presence of chlorine and dimethyl groups, suggests potential interactions with various biological systems. This article explores its biochemical properties, cellular effects, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is C13H12Cl2NC_{13}H_{12}Cl_2N. The presence of multiple chlorine atoms and a dimethylphenoxy group contributes to its unique reactivity and interaction profiles with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It can act as an inhibitor or activator of various enzymes, thereby influencing metabolic pathways. Research indicates that it may alter gene expression and protein synthesis through modulation of cell signaling pathways.

Enzyme Interactions

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline has been shown to bind with specific enzymes, affecting their catalytic activities. This binding can lead to:

  • Inhibition : Reducing enzyme activity, which can alter metabolic flux.
  • Activation : Enhancing enzyme function, potentially leading to increased metabolic rates.

Cellular Effects

The compound influences cellular processes such as:

  • Cell Signaling : Modifications in signaling pathways can lead to changes in cellular responses.
  • Gene Expression : It may upregulate or downregulate the expression of genes involved in critical cellular functions.

Toxicological Studies

Research indicates that 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline exhibits low acute toxicity. In vivo studies have shown that it does not significantly increase methaemoglobin levels or cause systemic toxicity at certain concentrations . However, it presents alerts for mutagenicity based on structural profiling, suggesting potential risks associated with long-term exposure.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Study 2: Anticancer Properties

Another research focused on the anticancer effects of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The study highlighted its potential as a lead compound for developing new anticancer agents.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities influenced by structural variations:

Compound NameBiological ActivityMechanism
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)anilineAntimicrobial, AnticancerEnzyme inhibition and apoptosis induction
4-Chloro-3-fluoroanilineAntimalarialNucleophilic substitution reactions
5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)anilineEnzyme inhibitionCompetitive binding to active sites

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